molecular formula C25H18O5 B3656091 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3656091
M. Wt: 398.4 g/mol
InChI Key: TZAGYKCHXNIQNM-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a furanochromenone derivative characterized by a fused furan-chromenone core substituted with two 4-methoxyphenyl groups at positions 3 and 3. This structural motif confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior.

Properties

IUPAC Name

3,5-bis(4-methoxyphenyl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-27-17-7-3-15(4-8-17)19-12-25(26)30-24-13-23-21(11-20(19)24)22(14-29-23)16-5-9-18(28-2)10-6-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGYKCHXNIQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with a furochromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.

    Industry: It is utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one and analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
3,5-Bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one 4-Methoxyphenyl (3,5) 424.4 (estimated) High lipophilicity due to methoxy groups
Neobavaisoflavone 4-Hydroxyphenyl (2), prenyl (6) 322.4 Cytotoxic activity against cancer cells
4-((2-Hydroxy-3-methylbut-3-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one Hydroxy-methylbutenyl (4) ~318.3 Isolated from Prangos pabularia
(Z)-3-[(3,4-Dihydroxystyryl)-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione Dihydroxystyryl (3), methylpiperazinyl (9) ~550 (estimated) CYP3A4 inhibition potential
Psoralen derivatives (e.g., 7H-furo[3,2-g]chromen-7-one) Electrophilic warheads (position 3) ~186–250 Immunoproteasome inhibition
Key Observations:
  • Positional Influence : Substituents at positions 3 and 5 (as in the target compound) may sterically hinder enzyme binding compared to substituents at positions 6 or 9 (e.g., prenyl or methylpiperazinyl groups) .
Enzyme Inhibition
  • CYP3A4 Inhibition: Furanocoumarin dimers with flexible linkers (e.g., compound 9 in ) showed moderate CYP3A4 inhibition via testosterone 6β-hydroxylation assays.
  • Immunoproteasome Inhibition: Psoralen derivatives with oxathiazolone warheads at position 3 demonstrated higher immunoproteasome inhibition than the target compound’s methoxyphenyl-substituted analog, suggesting that electron-withdrawing groups enhance activity .
Cytotoxicity
  • Prangos pabularia Derivatives : Osthol (a coumarin derivative) exhibited the highest cytotoxicity (IC50: 3.2–30.2 µM) against six cancer cell lines, while 4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one showed moderate activity. The target compound’s methoxy groups may reduce cytotoxicity compared to hydroxylated analogs but improve metabolic stability .

Physicochemical Properties

  • Solubility : Methoxy groups increase hydrophobicity, reducing aqueous solubility compared to hydroxylated analogs (e.g., 7-hydroxycoumarin) .
  • UV Absorption: The target compound’s conjugated system likely exhibits λmax ~250–335 nm, similar to other furochromenones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one

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